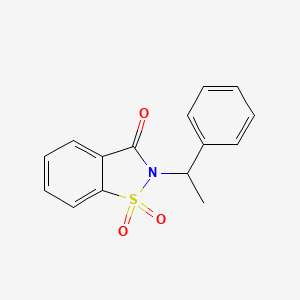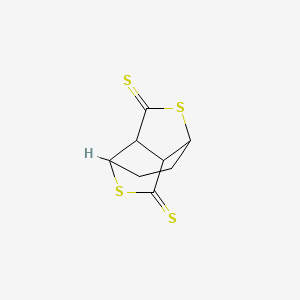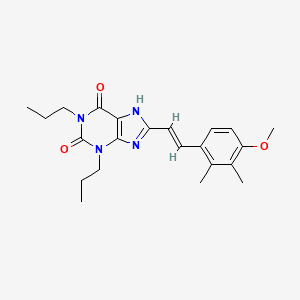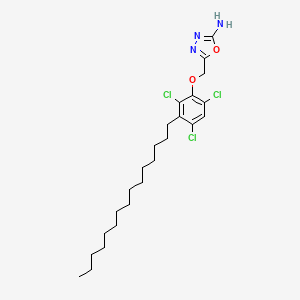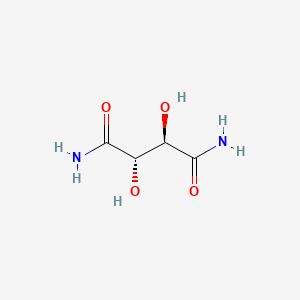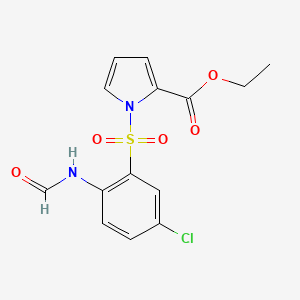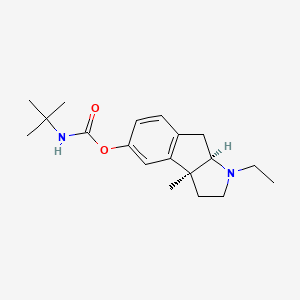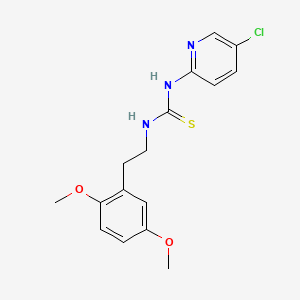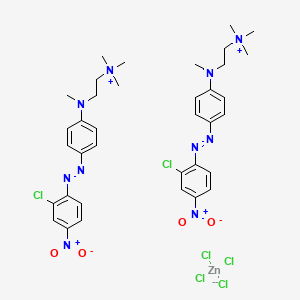
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate is a complex organic compound known for its vibrant dark red color. It is primarily used in dyeing applications due to its stability and color properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate involves multiple steps. The initial step typically includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N,N-dimethylaniline to form the azo compound. This intermediate is then reacted with ethylenediamine and subsequently quaternized with methyl iodide to form the trimethylammonium salt. Finally, the compound is complexed with zinc chloride to form the tetrachlorozincate salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in textile dyeing and as a colorant in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The molecular targets include cellular membranes and DNA, where the generated reactive species cause oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate
- Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-
Uniqueness
Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate is unique due to its tetrachlorozincate complex, which enhances its stability and solubility in aqueous solutions. This makes it particularly suitable for applications requiring high stability and consistent performance .
Propiedades
Número CAS |
70353-88-7 |
|---|---|
Fórmula molecular |
C36H46Cl6N10O4Zn |
Peso molecular |
960.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H23ClN5O2.4ClH.Zn/c2*1-22(11-12-24(2,3)4)15-7-5-14(6-8-15)20-21-18-10-9-16(23(25)26)13-17(18)19;;;;;/h2*5-10,13H,11-12H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
CNZBARPXBKLERW-UHFFFAOYSA-J |
SMILES canónico |
CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



